1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that integrates a piperazine moiety with a 1,2,4-oxadiazole group. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. The presence of both oxadiazole and piperazine suggests potential applications in pharmacology, particularly as antimicrobial or anticonvulsant agents .
The synthesis of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves several steps:
Technical details include maintaining specific temperatures (usually between 90–120 °C) and using solvents like ethyl acetate for purification .
The molecular formula for 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is CHNO. The compound features a piperazine ring linked to an oxadiazole moiety with a methyl group on the phenyl ring.
Key structural data includes:
The compound can undergo various chemical reactions typical for heterocycles:
Technical details of these reactions often involve specific catalysts or reagents to facilitate desired transformations .
The mechanism of action for 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is still under investigation but is believed to involve interactions at cellular receptors or enzymes relevant to its biological activity. For instance, its potential antimicrobial effects may arise from disrupting microbial cell functions or inhibiting specific metabolic pathways.
Preliminary studies indicate that compounds similar to this one exhibit notable activity against various pathogens, suggesting a possible mechanism involving inhibition of cell wall synthesis or interference with nucleic acid synthesis .
Relevant data from spectral analyses (NMR, IR) confirm the structure and purity of synthesized compounds .
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological assays .
The structural design of 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine integrates two pharmacologically significant motifs: the 1,3,4-oxadiazole ring and the piperazine moiety. The 1,3,4-oxadiazole scaffold acts as a bioisostere for ester or carbamate groups, enhancing metabolic stability while maintaining hydrogen-bonding capabilities critical for target engagement. Its planar, aromatic structure facilitates π-π stacking interactions with biological receptors, improving binding affinity [4] [7]. Concurrently, the piperazine component introduces conformational flexibility and basic nitrogen centers, promoting water solubility and enabling salt formation for improved bioavailability. The 4-methylphenyl substituent at the oxadiazole C3 position augments lipophilicity, optimizing membrane permeability [3] [9].
This hybrid architecture aligns with Lipinski’s rule of five (molecular weight: 258.32 g/mol; logP: 2.202; hydrogen bond acceptors: 5), as confirmed by computational studies. The methyl group on the phenyl ring balances steric and electronic effects, avoiding excessive hydrophobicity while enabling van der Waals interactions in target binding pockets [3] [4].
Table 1: Physicochemical Properties of the Hybrid Architecture
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₈N₄O | Validates elemental composition |
Molecular Weight | 258.32 g/mol | Complies with drug-likeness standards (<500 g/mol) |
logP (Partition Coefficient) | 2.202 | Optimal lipophilicity for membrane permeation |
Hydrogen Bond Acceptors | 5 | Facilitates target binding; within Lipinski limit (≤10) |
Rotatable Bonds | 3 | Balances flexibility and rigidity |
Polar Surface Area | 47.275 Ų | Predicts moderate cellular permeability |
Synthesis follows a multistep sequence initiated by cyclocondensation, succeeded by N-alkylation:
Table 2: Optimization Parameters for Key Synthetic Steps
Step | Reagents/Conditions | Yield (%) | Purification Method | Critical Parameters |
---|---|---|---|---|
Hydrazide Formation | NH₂NH₂·H₂O, EtOH, Δ, 5h | 92–95 | Filtration | Excess hydrazine (1.2 equiv) |
Oxadiazole Cyclization | POCl₃, 80°C, 6h | 85–89 | Neutralization, extraction | Slow addition to ice-water; pH control (NaHCO₃) |
N-Alkylation | N-Methylpiperazine, K₂CO₃, CH₃CN, 70°C, 10h | 78–82 | Recrystallization (EtOH) | Anhydrous solvent; inert atmosphere (N₂) |
The electronic and steric properties of phenyl ring substituents significantly influence cyclization efficiency and hybrid stability. The 4-methyl group (electron-donating) enhances reaction kinetics during cyclodehydration compared to electron-withdrawing groups (e.g., nitro or chloro). Derivatives with 4-methylphenyl exhibit superior yields (89%) in oxadiazole formation versus 4-nitrophenyl (72%) or unsubstituted phenyl (83%), attributed to methyl’s stabilization of the transition state [1] [2].
The methyl group also modulates lipophilicity (logD₇.₄: 0.328 for 4-methyl vs. −0.42 for 4-hydroxyphenyl), impacting solubility and crystallinity. Bulkier substituents (e.g., 3,4-dimethoxy) reduce cyclization yields due to steric hindrance but improve antioxidant potential—irrelevant here due to scope exclusion [5] [8].
Table 3: Impact of Phenyl Substituents on Synthetic Outcomes
Substituent (R) | Cyclization Yield (%) | logD₇.₄ | Melting Point (°C) | Reactivity in N-Alkylation |
---|---|---|---|---|
4-CH₃ | 89 | 0.328 | 240–242 (dec.) | High |
4-Cl | 78 | 1.85 | 248–250 | Moderate |
4-OCH₃ | 82 | −0.12 | 225–227 | High |
4-NO₂ | 72 | 0.95 | 260–263 | Low |
H (unsubstituted) | 83 | 0.10 | 230–232 | Moderate |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1